molecular formula C12H21NO4 B1141692 cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid CAS No. 1212127-10-0

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Cat. No.: B1141692
CAS No.: 1212127-10-0
M. Wt: 243.3
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Description

Preparation Methods

The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanecarboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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